Caspase-6 vs. Caspase-7 Selectivity: A 10-Fold Window Over Ac-DEVD-CHO
Ac-VEID-CHO differentiates itself from the commonly used caspase-3/7 inhibitor Ac-DEVD-CHO through a marked 10-fold selectivity window for caspase-6 over caspase-7. While both compounds potently inhibit caspase-3, Ac-VEID-CHO's ability to discriminate between the two executioner caspases is a key asset for studies where caspase-7 activity must be minimized [1].
| Evidence Dimension | Caspase-6 vs. Caspase-7 Inhibition (IC50) |
|---|---|
| Target Compound Data | Caspase-6 IC50 = 16.2 nM; Caspase-7 IC50 = 162.1 nM |
| Comparator Or Baseline | Ac-DEVD-CHO: Caspase-6 IC50 = 30.5 nM; Caspase-7 IC50 = 3.7 nM |
| Quantified Difference | Ac-VEID-CHO is 10-fold selective for Caspase-6 over Caspase-7 (162.1 nM / 16.2 nM). Ac-DEVD-CHO is 8.2-fold selective for Caspase-7 over Caspase-6 (30.5 nM / 3.7 nM). |
| Conditions | Enzymatic assay with 15 min preincubation and 40 min reaction time. |
Why This Matters
This 10-fold selectivity window enables cleaner dissection of caspase-6-specific pathways in apoptosis models where caspase-3 and -7 are also active, reducing the confounding off-target inhibition observed with Ac-DEVD-CHO.
- [1] Pereira, N. A., & Song, Z. (2008). Table 1: Potency of peptide-derived caspase inhibitors possessing aldehyde (CHO) and fluoromethyl ketone (FMK) warheads against executioner caspases. PMC3257251. PLoS ONE, 3(3), e1738. View Source
